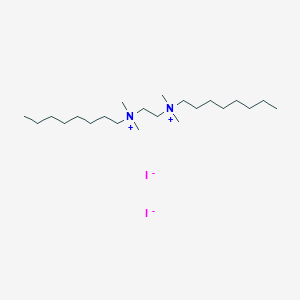

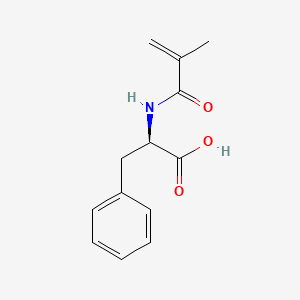

![molecular formula C19H20Si B12593808 Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane CAS No. 648934-15-0](/img/structure/B12593808.png)

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane est un composé organosilicié de formule moléculaire C17H20Si. Ce composé se caractérise par la présence d'un groupe triméthylsilyle lié à un groupe phényléthynyle, qui est ensuite lié à un groupe phényléthényle. Il est couramment utilisé en synthèse organique et en science des matériaux en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane implique généralement la réaction de l'acétylène triméthylsilylé avec un halogénure de phényle substitué approprié dans des conditions de couplage catalysées par le palladium. La réaction est effectuée en présence d'une base telle que la triéthylamine ou le carbonate de potassium, et d'un catalyseur au palladium comme Pd(PPh3)4. La réaction est généralement effectuée sous atmosphère inerte à des températures élevées pour assurer des rendements élevés.

Méthodes de production industrielle

La production industrielle du Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et améliorer l'efficacité. Les matières premières sont introduites dans le réacteur, et le produit est extrait et purifié en continu à l'aide de techniques telles que la distillation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction utilisant de l'hydrogène gazeux et un catalyseur au palladium peuvent convertir le groupe éthynyle en groupe éthyle.

Substitution : Le groupe triméthylsilyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs tels que le fluorure de tétrabutylammonium (TBAF).

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrogène gazeux (H2), catalyseur au palladium (Pd/C)

Substitution : Fluorure de tétrabutylammonium (TBAF)

Principaux produits

Oxydation : Cétones, acides carboxyliques

Réduction : Dérivés substitués par des groupes éthyle

Substitution : Divers dérivés fonctionnalisés

Applications de la recherche scientifique

Le Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de polymères.

Biologie : Employé dans le développement de composés bioactifs et comme sonde dans les essais biochimiques.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme précurseur d'intermédiaires pharmaceutiques.

Industrie : Utilisé dans la production de matériaux avancés, tels que les revêtements et les adhésifs, en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action du Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane implique sa capacité à participer à diverses réactions chimiques en raison de la présence de groupes fonctionnels réactifs. Le groupe triméthylsilyle peut stabiliser les intermédiaires réactifs, tandis que les groupes phényléthynyle et phényléthényle peuvent subir une fonctionnalisation supplémentaire. Ces propriétés en font un composé polyvalent en synthèse organique et en science des matériaux.

Applications De Recherche Scientifique

Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl and phenylethenyl groups can undergo further functionalization. These properties make it a versatile compound in organic synthesis and material science.

Comparaison Avec Des Composés Similaires

Composés similaires

Triméthylsilane : Un composé organosilicié de formule (CH3)3SiH, utilisé dans l'industrie des semi-conducteurs et comme réactif en synthèse organique.

Phényléthynyltriméthylsilane : Similaire au Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane, mais il ne possède pas le groupe phényléthényle, ce qui le rend moins polyvalent dans certaines applications.

Unicité

Le Triméthyl{[2-(2-phényléthényl)phényl]éthynyl}silane est unique en raison de la présence de groupes phényléthynyle et phényléthényle, qui fournissent des sites supplémentaires pour la fonctionnalisation et améliorent sa réactivité. Cela en fait un composé précieux dans la synthèse de molécules organiques complexes et de matériaux avancés.

Propriétés

Numéro CAS |

648934-15-0 |

|---|---|

Formule moléculaire |

C19H20Si |

Poids moléculaire |

276.4 g/mol |

Nom IUPAC |

trimethyl-[2-[2-(2-phenylethenyl)phenyl]ethynyl]silane |

InChI |

InChI=1S/C19H20Si/c1-20(2,3)16-15-19-12-8-7-11-18(19)14-13-17-9-5-4-6-10-17/h4-14H,1-3H3 |

Clé InChI |

YCFCIBWWNKQKNK-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)C#CC1=CC=CC=C1C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

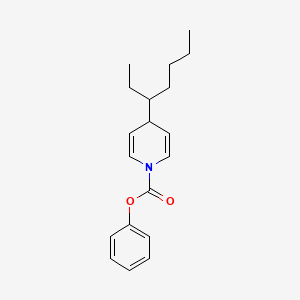

![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

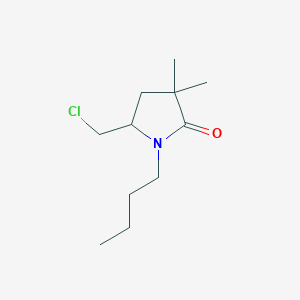

![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)

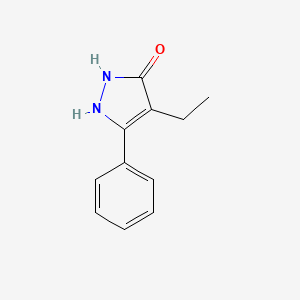

![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)

![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)

![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)